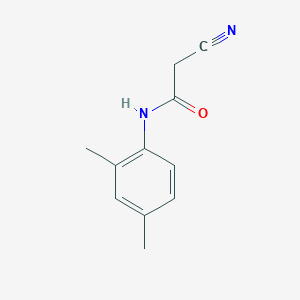

2-Cyano-N-(2,4-dimethylphenyl)acetamide

説明

Contextualization within Cyanoacetamide and Dimethylphenylacetamide Compound Classes

2-Cyano-N-(2,4-dimethylphenyl)acetamide belongs to two important classes of organic compounds: cyanoacetamides and dimethylphenylacetamides. The cyanoacetamide group is characterized by the presence of a nitrile (-C≡N) and an amide (-C(=O)N-) functional group, separated by a methylene (B1212753) (-CH2-) bridge. This arrangement imparts a unique reactivity to the molecule. The active methylene group is particularly notable for its propensity to participate in a variety of condensation and substitution reactions, making cyanoacetamides key synthons in the construction of diverse heterocyclic systems. ekb.eg

Cyanoacetamide derivatives are widely recognized as crucial intermediates in the synthesis of numerous pharmacologically active molecules and agrochemicals. researchgate.net Their polyfunctional nature, possessing both electrophilic and nucleophilic sites, allows for reactions with a multitude of reagents to form complex molecular architectures. ekb.eg

The dimethylphenylacetamide portion of the molecule introduces an N-aryl substituent, specifically a 2,4-dimethylphenyl group, to the amide nitrogen. The presence and position of the methyl groups on the phenyl ring can influence the compound's physical properties, such as solubility and crystallinity, as well as its chemical reactivity. Steric and electronic effects from the dimethylphenyl group can modulate the reactivity of the amide and the adjacent active methylene group.

Rationale for Academic Investigation of this compound

The academic pursuit of knowledge surrounding this compound is driven by several key factors, primarily stemming from the proven significance of its analogs and the potential for discovering novel applications.

Significance Derived from Analogs and Derivatives

The broader class of N-aryl cyanoacetamides has been extensively studied, leading to the development of a vast number of derivatives with significant biological activities. These compounds serve as precursors for the synthesis of various heterocyclic systems, including but not limited to pyridines, pyrimidines, thiazoles, and quinoxalinones. ekb.eg For instance, derivatives of cyanoacetamide have been investigated for their antimicrobial, and insecticidal properties. derpharmachemica.com The exploration of this compound is a logical progression in this field, aiming to understand how the specific 2,4-dimethylphenyl substitution pattern influences the biological and chemical properties of the resulting derivatives.

Unexplored Research Avenues and Potential Applications

Despite the extensive research on cyanoacetamides, the specific compound this compound remains relatively underexplored. This presents a fertile ground for new scientific inquiry. Key unexplored research avenues include:

Novel Heterocyclic Synthesis: The unique steric and electronic profile of the 2,4-dimethylphenyl group could lead to novel reaction pathways and the formation of previously inaccessible heterocyclic scaffolds. The reactivity of the active methylene group is a key area for investigation in reactions such as Knoevenagel condensation, Michael addition, and multicomponent reactions.

Medicinal Chemistry: The potential biological activities of derivatives synthesized from this compound are a major area of interest. Research could focus on screening these new compounds for a range of therapeutic applications.

Materials Science: Cyano-containing organic molecules can exhibit interesting optical and electronic properties. Investigating the potential of this compound and its derivatives in the development of new materials, such as dyes or organic semiconductors, represents a promising research direction.

The following data table summarizes the basic chemical properties of the title compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 50982-69-9 |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, the general reactivity of N-aryl cyanoacetamides provides a strong basis for predicting its chemical behavior.

The synthesis of N-aryl cyanoacetamides is typically achieved through the condensation of an appropriately substituted aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). researchgate.net In the case of this compound, the reaction would involve 2,4-dimethylaniline (B123086) and a suitable cyanoacetylating agent.

The primary locus of reactivity in this compound is the active methylene group situated between the cyano and carbonyl groups. This methylene group is readily deprotonated by bases, forming a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

Interactive Data Table of Common Reactions of N-Aryl Cyanoacetamides:

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Aldehydes or Ketones | α,β-Unsaturated cyanoacrylamides |

| Michael Addition | α,β-Unsaturated compounds | Adducts for further cyclization |

| Gewald Reaction | Elemental sulfur, Aldehyde/Ketone | 2-Aminothiophenes |

| Reaction with Dicarbonyls | 1,3-Diketones | Substituted pyridones |

These reactions highlight the utility of this compound as a versatile precursor for a multitude of heterocyclic compounds, each with the potential for unique biological and material properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRWYBYKTWXNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308036 | |

| Record name | 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-69-9 | |

| Record name | NSC201549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 2 Cyano N 2,4 Dimethylphenyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial characterization and structural confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the case of N-(substituted phenyl)-2-cyanoacetamides, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 2-Cyano-N-(2,4-dimethylphenyl)acetamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene (B1212753) protons adjacent to the cyano group, and the amide proton. The chemical shift of the methylene protons (–CH₂–CN) is reported to be around δ 3.30 ppm.

In a broader study of N-(substituted phenyl)-2-cyanoacetamides, the substituent-induced chemical shifts (SCS) in ¹³C NMR have been analyzed. researchgate.net The chemical shifts of the carbonyl carbon (C=O) and the C1 carbon of the phenyl ring are sensitive to the electronic effects of the substituents on the phenyl ring. researchgate.net This sensitivity allows for the application of linear free energy relationships (LFER), such as the Hammett equation, to correlate the spectroscopic data with substituent parameters. researchgate.net Such analyses provide insights into the transmission of electronic effects through the molecule. researchgate.net

Table 1: Representative NMR Data for N-(substituted phenyl)-2-cyanoacetamides

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Observations |

| ¹H | –CH₂–CN | ~3.30 | Chemical shift is influenced by the neighboring cyano and amide groups. |

| ¹³C | C=O | Varies | Sensitive to electronic effects of substituents on the phenyl ring. researchgate.net |

| ¹³C | C1 (of phenyl ring) | Varies | Chemical shift is influenced by the nature of the substituent on the ring. researchgate.net |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the phenyl ring.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, key vibrational frequencies confirm the presence of characteristic functional groups.

The IR spectrum of a cyanoacetamide derivative will prominently feature a sharp absorption band corresponding to the C≡N (cyano) stretching vibration, typically observed in the range of 2240-2260 cm⁻¹. The C=O (carbonyl) stretching vibration of the amide group gives rise to a strong absorption band, usually between 1630 and 1695 cm⁻¹. The N-H stretching vibration of the secondary amide appears in the region of 3230-3400 cm⁻¹, and the N-H bending vibration is observed around 1550 cm⁻¹.

Studies on related N-(substituted phenyl)-2-cyanoacetamides have utilized IR spectroscopy to investigate the influence of substituents on the vibrational frequencies of the C=O and N-H bonds. researchgate.net These studies, in conjunction with theoretical calculations, help to understand the electronic structure and conformation of these molecules. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Cyanoacetamide Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C≡N (Cyano) | Stretch | 2240 - 2260 |

| C=O (Amide I) | Stretch | 1630 - 1695 |

| N-H (Amide) | Stretch | 3230 - 3400 |

| N-H (Amide II) | Bend | ~1550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 g/mol . scbt.com

While a specific mass spectrum for this compound is not detailed in the provided search results, the NIST WebBook provides mass spectral data for the related compound 2-cyanoacetamide. nist.gov This data can offer insights into the expected fragmentation pathways, such as the loss of the cyano group or cleavage of the amide bond. For N-(2,4-dimethylphenyl)acetamide, a related compound, mass spectrometry data is available, including GC-MS and MS-MS spectra, which would show fragmentation patterns related to the dimethylphenyl and acetamide (B32628) moieties. nih.gov

X-ray Crystallographic Investigations of 2,4-Dimethylphenylacetamide-Containing Compounds

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular structure and intermolecular interactions in the solid state.

Determination of Solid-State Molecular Architecture (e.g., 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide)

An intramolecular C—H⋯O hydrogen bond is also observed in the structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide. nih.gov Such intramolecular interactions play a role in stabilizing the folded conformation of the molecule. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₇N₅OS |

| Dihedral Angle (Pyrimidine-Benzene) | 58.64 (8)° nih.gov |

| Key Intramolecular Interaction | C—H⋯O hydrogen bond nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the crystal lattice, molecules of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide are linked together through a network of intermolecular hydrogen bonds. nih.gov A key feature is the formation of inversion dimers through a pair of N—H⋯N hydrogen bonds, creating an R₂²(8) ring motif. nih.gov These dimers are further connected by N—H⋯O and C—H⋯O hydrogen bonds, which generate larger ring motifs and assemble the molecules into layers parallel to the (100) plane. nih.gov

The study of intermolecular interactions is crucial for understanding the solid-state properties of materials. In various organic compounds, interactions such as C-H⋯O, C-H⋯N, and π-π stacking play a significant role in determining the crystal packing. nih.govmdpi.com The analysis of these weak interactions provides valuable information for crystal engineering and the design of new materials with desired properties.

The crystal packing of 2,4-dimethylphenylacetamide-containing compounds is stabilized by a combination of these intermolecular forces, leading to well-defined three-dimensional supramolecular architectures. iucr.org

Advanced Structural Studies and Stereochemical Considerations

Advanced structural studies of this compound and its derivatives provide critical insights into their three-dimensional architecture, conformational preferences, and stereochemical properties. These studies, employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are fundamental to understanding the structure-activity relationships of these compounds.

The planarity of the amide bond is a key feature, resulting from the delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond partial double-bond character and restricts rotation, leading to the possibility of cis and trans conformers. nih.gov For most secondary amides, the trans conformation is generally more stable. nih.gov In the case of N-substituted aryl amides, the orientation of the aryl ring relative to the amide plane is a critical conformational parameter.

Stereochemical considerations for this compound are centered on the potential for rotational isomerism around the N-aryl bond and the C(O)-CH2CN bond. The presence of two methyl groups on the phenyl ring introduces steric hindrance that can influence the preferred orientation of the acetamide group. While this compound itself is achiral, the introduction of chiral centers in derivatives would lead to diastereomers with distinct physical, chemical, and biological properties. The study of stereochemistry is crucial as different stereoisomers can exhibit different biological activities. careerendeavour.com

Interactive Data Table: Crystallographic Data for a Related Compound

The following table summarizes key crystallographic data for 2-Chloro-N-(2,4-dimethylphenyl)acetamide , providing a model for the expected structural parameters of this compound.

| Parameter | Value for 2-Chloro-N-(2,4-dimethylphenyl)acetamide nih.gov |

| Chemical Formula | C₁₀H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.034 (2) |

| b (Å) | 12.115 (2) |

| c (Å) | 8.841 (2) |

| β (°) | 108.98 (3) |

| Volume (ų) | 1016.3 (4) |

| Z | 4 |

Computational and Theoretical Investigations of 2 Cyano N 2,4 Dimethylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Cyano-N-(2,4-dimethylphenyl)acetamide, Density Functional Theory (DFT) is a powerful method to elucidate its electronic structure and to determine its most stable three-dimensional conformation (geometry optimization).

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of molecular properties. nih.gov The geometry optimization process seeks the lowest energy structure by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield valuable electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. Other electronic properties that can be derived include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrostatic interactions.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Indicates overall polarity of the molecule | |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations can be employed to investigate the binding modes of this compound with various biological macromolecules. researchgate.net The process involves preparing the 3D structures of both the ligand (the compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity.

The results of these simulations provide detailed 3D models of the ligand-target complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective molecules.

By docking this compound into the active site of an enzyme, it is possible to evaluate potential inhibition mechanisms. researchgate.net For instance, the simulation might reveal that the cyano or acetamide (B32628) groups of the molecule form hydrogen bonds with key amino acid residues in the enzyme's active site, thereby blocking the substrate from binding and inhibiting the enzyme's function. The predicted binding energy from the docking simulation provides an estimate of the inhibitory potency.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | Lower values indicate stronger binding affinity | |

| Key Interacting Residues | Amino acids involved in binding | |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions | Nature of the forces stabilizing the complex |

| Predicted Inhibition Constant (Ki) | Theoretical measure of inhibitory potency |

Note: The values in this table are for illustrative purposes and would be generated from specific molecular docking studies.

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity.

By calculating various electronic and steric parameters (descriptors) for a series of related compounds and correlating them with their experimentally determined biological activities, quantitative structure-activity relationship (QSAR) models can be developed. For this compound and its analogues, descriptors such as HOMO-LUMO energies, dipole moment, molecular weight, and logP can be calculated. Statistical methods are then used to build a mathematical model that predicts the bioactivity of new, untested compounds.

Computational tools can predict the most likely sites for metabolism and other chemical transformations. Fukui functions, derived from DFT, can identify the atoms in the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov This information is valuable for predicting the metabolic fate of the compound in a biological system. Additionally, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions over time, further refining the understanding of its potential chemical transformations. researchgate.net

Table 3: Computationally Derived Parameters for SAR Studies of this compound

| Descriptor | Predicted Value | Relevance to Bioactivity |

| LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability | |

| Molecular Weight | 188.23 g/mol | Influences absorption and distribution |

| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

| Number of Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding interactions |

| Polar Surface Area | Relates to transport properties |

Note: Some values are calculated, while others are illustrative and would be determined through specific computational software.

Analysis of Intermolecular Forces and Molecular Surfaces (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

The dnorm surface highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions. Blue regions represent longer contacts. Further analysis involves the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different types of atomic interactions.

For a molecule like this compound, the primary intermolecular interactions expected to govern its crystal packing would involve the cyano (-C≡N), amide (-NH-C=O), and dimethylphenyl groups. Based on studies of similar organic molecules containing these functional groups, the following interactions would be anticipated:

N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong hydrogen bonds. These interactions are often a dominant feature in the crystal packing of acetamide derivatives.

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon as a donor are also expected. The methyl groups and the aromatic ring of the dimethylphenyl moiety can act as C-H donors, interacting with the oxygen of the carbonyl group and the nitrogen of the cyano group.

Dipole-Dipole Interactions: The polar cyano and amide groups will introduce significant dipole moments, leading to dipole-dipole interactions that influence the molecular arrangement.

van der Waals Forces: A significant portion of the intermolecular contacts will be of the van der Waals type, particularly H···H interactions, due to the abundance of hydrogen atoms in the molecule.

A hypothetical breakdown of the intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in the table below. This data is representative and based on analyses of compounds with similar functional groups.

| Intermolecular Contact | Percentage Contribution |

| H···H | ~40-50% |

| C···H / H···C | ~20-25% |

| O···H / H···O | ~10-15% |

| N···H / H···N | ~5-10% |

| C···N / N···C | ~3-5% |

| Other | ~1-2% |

Biological Activity Profiling and Mechanistic Studies Excluding Clinical Human Trials

Investigation of Bioactivity in Related Cyanoacetamide and Dimethylphenylacetamide Scaffolds

The core structures of cyanoacetamide and dimethylphenylacetamide have served as versatile platforms for the development of novel compounds with diverse biological functions. The inherent reactivity of the cyanoacetamide group, in particular, makes it a valuable synthon in heterocyclic chemistry for creating a variety of biologically active molecules. japsonline.comrjpbcs.com

Enzyme Inhibition and Modulation of Cellular Pathways

Derivatives of the cyanoacetamide scaffold have demonstrated notable enzyme inhibitory activity. For instance, certain cyanoacetamide-based compounds have been identified as effective urease inhibitors. In one study, synthesized cyanoacetamide derivatives exhibited significant urease inhibition, with some compounds showing even greater activity than the standard inhibitor, thiourea. nih.govnih.gov Another area of investigation has been the inhibition of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. scbt.comnih.gov Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have been synthesized as reversible covalent inhibitors of TAK1, with some showing potent inhibitory activity. scbt.comnih.gov The MAPK pathway, which includes ERK, p38, and JNK subfamilies, is crucial in regulating cellular processes like proliferation and apoptosis, and its modulation by small molecules is a significant area of research. bldpharm.com

The N-phenylacetamide scaffold has also been explored for its potential to inhibit enzymes. For example, acetamide (B32628) derivatives have been investigated as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer cell cytoprotection. nih.gov Furthermore, some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown moderate binding to neuronal voltage-sensitive sodium channels. japsonline.com

Table 1: Enzyme Inhibition by Related Cyanoacetamide and Dimethylphenylacetamide Derivatives

| Compound Class | Target Enzyme/Pathway | Observed Effect | Reference(s) |

| Cyanoacetamide Derivatives | Urease | Inhibition | nih.govnih.gov |

| Imidazopyridine-2-cyanoacrylamides | TAK1 (NF-κB, MAPK pathways) | Reversible Covalent Inhibition | scbt.comnih.gov |

| Acetamide Derivatives | Heme Oxygenase-1 (HO-1) | Inhibition | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Neuronal Voltage-Sensitive Sodium Channels | Moderate Binding | japsonline.com |

| 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e] nih.govmdpi.comthiazin-2-yl)-N-(2-Bromophenyl) Acetamide | α-glucosidase, α-amylase | Inhibition | bldpharm.com |

Exploration of Potential Antimicrobial Properties (e.g., Antibacterial, Antifungal) in Analogs

The antimicrobial potential of cyanoacetamide and N-phenylacetamide derivatives has been a significant focus of research. Various N-(substituted phenyl)-2-chloroacetamides have been synthesized and screened for their antimicrobial activity, showing effectiveness against Gram-positive bacteria like Staphylococcus aureus and moderate effectiveness against the yeast Candida albicans. mdpi.com The position of substituents on the phenyl ring was found to influence the biological activity. mdpi.com

Thiazole-containing N-phenylacetamide derivatives have also been synthesized and evaluated for their in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, with some compounds showing promising results. nist.gov Furthermore, novel 2-acetamido-2-ylidene-4-imidazole derivatives synthesized from ethyl cyanoacetate (B8463686) have demonstrated antibacterial activity against Escherichia coli. nih.gov Studies on 2-(2-cyanoacetamido)thiophenes have also revealed moderate to good antibacterial activity. nih.gov

Assessment of Antioxidant Potential in Structurally Similar Compounds

Several studies have investigated the antioxidant properties of compounds containing the cyanoacetamide and N-arylacetamide scaffolds. Chalcones bearing an N-arylacetamide group have been synthesized and shown to possess antioxidant activity, as determined by the DPPH radical scavenging method. nih.gov Similarly, some acetamide derivatives have been reported to exhibit antioxidant activity by scavenging ABTS radicals and reducing ROS and NO production in stimulated macrophages. biosynth.comnih.gov

Research on alkyl 4-(2-cyanoacetamido)benzoates has indicated moderate antioxidant activity in nitric oxide free radical scavenging models. periodikos.com.br Additionally, 2-(2-cyanoacetamido)thiophene derivatives have been evaluated for their in vitro antioxidant activity, with some compounds showing significant radical scavenging capabilities. nih.gov

Overview of Other Relevant Biological Activities Identified in Analogous Amide Derivatives

Beyond enzyme inhibition, antimicrobial, and antioxidant activities, analogous amide derivatives have been explored for other therapeutic potentials.

Anticonvulsant Activity: N-(2,6-dimethylphenyl)-substituted semicarbazones and related acetamides have been designed and shown to exhibit anticonvulsant activity in various seizure models. japsonline.comnih.gov For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide was identified as a potent anticonvulsant. nih.gov Similarly, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties, showing activity primarily in the maximal electroshock (MES) seizures model. japsonline.com Furthermore, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been investigated as potential anticonvulsant agents. japsonline.com

Anti-inflammatory Activity: The anti-inflammatory potential of related amide structures has been noted. For example, N-(2-hydroxyphenyl) acetamide has been shown to inhibit inflammation-related cytokines like IL-1β and TNF-α in adjuvant-induced arthritic rats. sielc.comuni.lu Additionally, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated anti-inflammatory and analgesic activities. periodikos.com.br The design of hybrid compounds, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, has also led to promising anti-inflammatory candidates.

ROR-gamma Modulation: The retinoic acid-related orphan receptor-gamma (RORγ) has been identified as a potential target for amide derivatives. RORγ is a nuclear receptor that plays a role in cellular metabolism and immune responses. nist.govresearchgate.net Tertiary amine and indole (B1671886) derivatives have been developed as RORγ inverse agonists, suggesting that this receptor can be modulated by synthetic ligands with an amide core. nist.gov

Mechanistic Elucidation of Observed Biological Effects

Understanding the mechanisms through which these compounds exert their biological effects is crucial for their development as potential therapeutic agents.

Identification of Molecular Targets and Pathways

As previously mentioned, a key molecular target for some cyanoacrylamide derivatives is TAK1 . Inhibition of TAK1 disrupts downstream signaling through the NF-κB and MAPK pathways , which are critical for cell survival and inflammatory responses. scbt.comnih.gov The NF-κB signaling pathway, in particular, controls the expression of numerous genes involved in immune and inflammatory responses. nih.gov

For N-phenylacetamide analogs, molecular docking studies have provided insights into their binding modes. For example, docking analysis of an anesthetic compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide, suggested that it interacts with voltage-gated sodium channels (Nav channels), with hydrophobic interactions and polar contacts being the primary forces for binding. In the context of antibacterial activity, molecular docking investigations of 2-acetamido-2-ylidene-4-imidazole derivatives have been used to study their binding to the bacterial FabH–CoA complex in E. coli. nih.gov

The anti-inflammatory effects of some acetamide derivatives are linked to the downregulation of pro-inflammatory cytokines such as IL-1β and TNF-α . sielc.comuni.lu

Detailed Analysis of Interaction Mechanisms (e.g., Electrophilic Reactivity)

The chemical architecture of 2-Cyano-N-(2,4-dimethylphenyl)acetamide is centered around the cyanoacetamide core, a structure known to be polyfunctional with distinct electrophilic and nucleophilic characteristics. tubitak.gov.trresearchgate.net The reactivity of this core is dictated by the presence of two electron-withdrawing groups: the cyano (C≡N) group and the amide carbonyl (C=O) group. These groups create specific sites susceptible to chemical interaction.

General studies on cyanoacetamide derivatives have identified two primary electrophilic centers: the carbon atom of the cyano group (designated C-3) and the carbonyl carbon of the amide group (C-1). tubitak.gov.trresearchgate.net The electrophilicity, or the propensity to attract electrons, is more pronounced at the cyano carbon than at the carbonyl carbon (reactivity order: C-3 > C-1). tubitak.gov.trresearchgate.net This heightened reactivity at the cyano group makes it a prime site for interaction with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues found in proteins.

Furthermore, the combined electron-withdrawing effect of the cyano and carbonyl functions renders the protons on the adjacent methylene (B1212753) bridge (C-2) acidic. researchgate.netekb.eg This CH-acidity allows the methylene group to act as a nucleophile in various condensation and substitution reactions, a property extensively used in the synthesis of complex heterocyclic systems. tubitak.gov.trekb.eg

The concept of a cyano-group-containing moiety acting as a "warhead" for targeted biological interaction is a key mechanistic principle. In a related class of compounds, 2-cyanoacrylamides have been developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1). nih.gov In these systems, the cyano group significantly enhances the electrophilicity of the molecule, facilitating a reversible covalent bond with a cysteine residue in the kinase's active site. nih.gov This type of reversible interaction is a critical design principle for achieving potent and selective inhibition while minimizing potential off-target effects associated with irreversible binding. nih.gov While this compound lacks the acrylamide (B121943) double bond, the inherent electrophilicity of its cyano-carbon suggests a potential for similar direct interactions with nucleophilic targets within a biological system.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Efficacy

Design Principles for Modulating Potency and Selectivity

The design of biologically active molecules based on the this compound structure follows several key principles derived from studies on analogous compounds. The cyanoacetamide framework is not merely a static backbone but a versatile and reactive scaffold for creating chemical diversity. ekb.egnih.gov

One primary design principle involves using the inherent reactivity of the cyanoacetamide core to construct more elaborate heterocyclic structures with significant biological activity. ekb.eg The electrophilic and nucleophilic centers allow for cyclization and condensation reactions, yielding a wide array of derivatives. tubitak.gov.tr

A second crucial principle is the modulation of electrophilic reactivity to achieve specific biological outcomes. As demonstrated with TAK1 inhibitors, fine-tuning the electrophilicity of the cyano-activated "warhead" can determine whether an inhibitor is reversible or irreversible, which in turn dictates its selectivity and therapeutic potential. nih.gov For this compound, this suggests that its potency could be modulated by chemical alterations that either enhance or temper the reactivity of its cyano or carbonyl groups.

Systematic Exploration of Structural Modifications for Optimized Biological Response

Systematic exploration of the chemical structure is fundamental to optimizing biological activity. Studies on related cyanoacetamide derivatives provide a clear blueprint for how modifications to different parts of the molecule can dramatically impact its efficacy.

A compelling example is found in the investigation of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized analog, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, which were evaluated for insecticidal activity against the cowpea aphid. periodikos.com.brresearchgate.net The data reveals a significant relationship between the structure and its biological effect. The uncyclized acetamide derivative demonstrated markedly higher potency than its cyclized form, as shown by the lower LC50 values. periodikos.com.brresearchgate.net This highlights how a single, significant structural change—the formation of a fused ring system—can drastically alter biological response.

Table 1: Insecticidal Activity of a Cyanoacetamide Derivative and its Cyclized Analog Data sourced from studies on Aphis craccivora (cowpea aphid). periodikos.com.brresearchgate.net

| Compound | Target | Time (hours) | LC50 (ppm) |

|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 24 | 0.192 |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized form) | Nymphs | 24 | 0.841 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 48 | 0.041 |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized form) | Nymphs | 48 | 0.095 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 24 | 1.233 |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized form) | Adults | 24 | 2.949 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 48 | 0.142 |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized form) | Adults | 48 | 0.270 |

Another avenue for systematic exploration involves modifying the substituents on the N-aryl ring. Research on N-(4-substitutedphenyl)-2-cyanoacetamides, which were used to synthesize various heterocyclic compounds, demonstrated that the nature of the substituent on the phenyl ring is key to the antimicrobial activity of the resulting products. ekb.eg For example, derivatives synthesized from precursors containing chloro and methoxy (B1213986) groups on the phenyl ring resulted in compounds with notable antimicrobial effects against various bacterial and fungal strains. ekb.eg

Table 2: Summary of Biological Activity from N-Aryl Cyanoacetamide Derivatives Qualitative summary based on antimicrobial screening of resulting heterocycles. ekb.eg

| N-Aryl Precursor Substituent | Resulting Heterocycle Type | Observed Biological Activity |

|---|---|---|

| 4-Chloro | Iminochromene | High activity against E. coli and S. aureus |

| 4-Methoxy | Thiazole (B1198619) | Good activity against E. coli and S. aureus |

| 4-Chloro | Dihydropyridine | Good activity against E. coli and S. aureus |

These examples underscore that for this compound, a systematic exploration would logically involve synthesizing analogs with variations in the N-aryl ring (e.g., altering the position or electronic nature of the methyl groups, or replacing them with other functionalities) and modifying the active methylene or amide portions of the core structure to optimize the desired biological response.

Prospective Research Avenues and Translational Applications of 2 Cyano N 2,4 Dimethylphenyl Acetamide

Development of 2-Cyano-N-(2,4-dimethylphenyl)acetamide as a Chemical Scaffold for Novel Bioactive Agents

The N-aryl-2-cyanoacetamide framework, exemplified by this compound, serves as a valuable starting point for the synthesis of a wide array of biologically active heterocyclic compounds. The presence of the active methylene (B1212753) and cyano groups allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures with potential therapeutic applications.

Research has demonstrated that derivatives of N-substituted 2-cyanoacetamides can be utilized in the synthesis of various heterocyclic systems, including pyridones and thiazoles. For instance, the reaction of 2-cyano-N-(2,6-dimethylphenyl)-acetamide with 1,3-dicarbonyl compounds or through a ternary condensation with an aromatic aldehyde and malononitrile (B47326) can yield 2-pyridinone derivatives. researchgate.net Similarly, cyanoacetamide derivatives are key intermediates in the synthesis of thiazole (B1198619) compounds. sapub.orgiaea.org These heterocyclic cores are prevalent in many pharmacologically active molecules, suggesting that derivatives of this compound could exhibit a range of biological activities.

The potential for this scaffold to yield bioactive agents is further underscored by studies on related acetamide (B32628) derivatives. For example, some N-aryl mercaptoacetamide derivatives have been identified as potent and selective inhibitors of bacterial virulence factors, such as Pseudomonas aeruginosa elastase (LasB). cem.com Furthermore, certain acetamide-sulfonamide scaffolds have shown promise as urease inhibitors. semanticscholar.org While specific studies on the enzyme inhibitory or broad antimicrobial activity of derivatives from this compound are not extensively documented, the known biological profiles of related compounds provide a strong rationale for its exploration in this area. The antimicrobial potential of acetamide derivatives has been noted, with some studies indicating that the presence of a chloro atom in the acetamide group can enhance antimicrobial activity. nih.gov

Table 1: Potential Bioactive Heterocycles from 2-Cyano-N-(aryl)acetamide Scaffolds

| Heterocyclic Core | Synthetic Precursor | Potential Biological Activity |

|---|---|---|

| Pyridones | N-Aryl-2-cyanoacetamide | Anti-inflammatory, Anticancer |

| Thiazoles | N-Aryl-2-cyanoacetamide | Antimicrobial, Anticancer |

| Thiadiazoles | N-Aryl-2-cyanoacetamide | Antimicrobial |

Advanced Applications in Organic Synthesis and Materials Science

Beyond its potential in medicinal chemistry, this compound is a valuable building block in advanced organic synthesis and has potential applications in materials science. Its reactivity allows for the construction of complex molecular architectures and functional materials.

In organic synthesis, N-aryl-2-cyanoacetamides are versatile intermediates. They can be used to synthesize a variety of heterocyclic compounds through multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step. beilstein-journals.orgresearchgate.netnih.gov The synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides via a variation of the Friedländer reaction is one such example. nih.gov These synthetic routes provide access to a diverse range of molecular scaffolds for further chemical exploration.

In the realm of materials science, the cyanoacetamide moiety can be a precursor for the synthesis of functional dyes. Azo disperse dyes, for instance, can be prepared by coupling diazotized arylamines with compounds containing active methylene groups, such as cyanoacetamides. tandfonline.comnih.govresearchgate.netnih.gov The resulting dyes can be used for coloring synthetic fibers like polyester. The specific substitution pattern on the N-aryl ring of this compound could influence the color and dyeing properties of the resulting dyes.

While the direct application of this compound in polymer synthesis is not well-documented, the reactivity of the cyano and amide groups offers potential for its incorporation into polymeric structures. For example, cyanoacrylate monomers are known to undergo polymerization to form biodegradable polymers with applications in drug delivery. collaborativedrug.com Although structurally different, the reactive sites in this compound could potentially be exploited for the synthesis of novel polymers with unique properties.

Integration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The synthesis of this compound and its derivatives can benefit from such sustainable methodologies.

Traditional methods for the synthesis of N-aryl-2-cyanoacetamides often involve the reaction of an amine with ethyl cyanoacetate (B8463686) at high temperatures. mdpi.com Green chemistry approaches aim to improve upon these methods by reducing reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. cem.comtandfonline.comnih.govresearchgate.nettandfonline.commdpi.comresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating.

Solvent-free or "neat" reactions, conducted in the absence of a solvent, are another key aspect of green chemistry. cem.comtandfonline.com These reactions reduce waste and simplify purification processes. The Knoevenagel condensation, a common reaction involving active methylene compounds like cyanoacetamides, can be performed under solvent-free conditions, sometimes with microwave assistance, using eco-friendly catalysts such as porous calcium hydroxyapatite. mdpi.com

The development of a specific green synthesis protocol for this compound would likely involve exploring microwave-assisted, solvent-free conditions, potentially with a recyclable, non-toxic catalyst. Such an approach would not only be environmentally benign but could also offer economic advantages in terms of energy savings and reduced waste disposal costs.

Table 2: Comparison of Conventional and Green Synthesis Approaches for N-Aryl-2-cyanoacetamides

| Parameter | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Heating Method | Oil bath, heating mantle | Microwave irradiation |

| Solvent | Often high-boiling organic solvents | Solvent-free or green solvents (e.g., water, ethanol) |

| Catalyst | Often stoichiometric bases or acids | Catalytic amounts of reusable, non-toxic catalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Waste Generation | Significant | Minimal |

Interdisciplinary Research Collaborations and Future Directions in Pre-clinical Drug Discovery

The successful translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinically relevant agent requires extensive interdisciplinary collaboration. Chemists, biologists, pharmacologists, and toxicologists must work in concert to navigate the complex preclinical development process. nuvisan.com

Future research on this compound and its derivatives should focus on a systematic exploration of its potential as a scaffold for bioactive agents. This would involve the synthesis of a library of derivatives with diverse substitutions on the phenyl ring and modifications of the cyanoacetamide moiety. These compounds would then need to be screened against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Promising "hit" compounds identified through initial screening would then enter the lead optimization phase, where their potency, selectivity, and pharmacokinetic properties are improved through iterative chemical modifications. This stage of drug discovery heavily relies on the collaboration between medicinal chemists and biologists to establish structure-activity relationships (SAR).

The preclinical development of a drug candidate derived from this scaffold would involve a series of critical steps, including chemical scale-up, formulation development, and comprehensive in vitro and in vivo studies to assess its efficacy and safety. nuvisan.com Modern informatics tools can play a crucial role in managing the vast amounts of data generated during this process and facilitating collaboration between distributed research teams. collaborativedrug.com

The future of this compound in preclinical drug discovery will depend on the ability of researchers to harness its synthetic versatility to generate novel drug candidates and to foster the interdisciplinary collaborations necessary to bring these candidates through the rigorous preclinical development pipeline.

Q & A

Basic Research Questions

Q. What are the primary safety hazards associated with handling 2-Cyano-N-(2,4-dimethylphenyl)acetamide, and what protocols should be followed to mitigate exposure risks?

- Methodological Answer : The compound is classified under GHS as acute toxicity (oral, Category 4; H302) , skin irritation (Category 2; H315) , serious eye irritation (Category 2A; H319) , and respiratory irritation (H335) . Researchers must:

- Use P95/P1 respirators for low-level exposure and OV/AG/P99 respirators for higher concentrations .

- Wear full-body protective clothing , gloves, and eye protection to avoid skin/eye contact .

- Ensure local exhaust ventilation and avoid dust formation during handling .

- In case of exposure, follow first-aid measures (e.g., rinsing eyes for 15 minutes, consulting a physician) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental NMR data with published benchmarks. For example, related derivatives like 2-cyano-N-(3,5-dimethoxybenzyl)acetamide show distinct peaks for cyano (–CH–CN) at δ 3.30 ppm and aromatic protons at δ 6.18–6.6 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+1] peaks at m/z 235.25 for analogs) .

- FTIR : Identify cyano (C≡N) stretches near 2200–2250 cm and amide (N–H) bands around 3300 cm .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment in tightly sealed containers to prevent moisture absorption or degradation. Avoid incompatible materials (e.g., strong oxidizers) and ensure secondary containment to mitigate spills .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use ethanol/piperidine at 0–5°C for 2 hours to minimize side reactions (e.g., hydrolysis of the cyano group) .

- Catalyst Screening : Explore bases like DBU or KCO to enhance condensation efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product .

- Yield Tracking : Compare yields under varying temperatures and catalysts to identify optimal parameters.

Q. What experimental strategies can address the lack of physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C. Use HPLC or UV-Vis spectroscopy to quantify saturation points.

- logP Determination : Measure octanol-water partition coefficients via the shake-flask method or computational tools like ACD/Labs .

- Thermal Analysis : Use DSC/TGA to determine melting points and degradation temperatures .

Q. How does this compound interact with biological systems, and what mechanisms underpin its subcellular localization?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like carbonic anhydrase using fluorimetric assays. The cyano group may act as a nucleophile, disrupting active sites .

- Cellular Uptake : Use fluorescently labeled analogs to track transport via passive diffusion or active transporters .

- Subcellular Tracking : Employ confocal microscopy with organelle-specific dyes (e.g., MitoTracker for mitochondria) to study localization .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC values for acute toxicity .

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., OECD guidelines) to isolate variables like purity or solvent effects.

- Meta-Analysis : Aggregate data from multiple sources (e.g., EPA DSSTox, NIST) to identify consensus thresholds .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。